Iodohippuric acid I-123

Catalog No.
S13302506
CAS No.
54378-29-9
M.F
C9H8INO3
M. Wt
301.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodohippuric acid I-123

CAS Number

54378-29-9

Product Name

Iodohippuric acid I-123

IUPAC Name

2-[(2-(123I)iodanylbenzoyl)amino]acetic acid

Molecular Formula

C9H8INO3

Molecular Weight

301.07 g/mol

InChI

InChI=1S/C9H8INO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)/i10-4

InChI Key

CORFWQGVBFFZHF-YWNMBFHISA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)O)I

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)O)[123I]

Iodohippuric acid I-123 is an iodine-containing derivative of hippuric acid, specifically designed for use as a radiotracer. Its molecular formula is C9H8INO3C_9H_8INO_3, and it has a molecular weight of approximately 309.07 g/mol. The compound is achiral and does not exhibit optical activity. It is primarily utilized in pyelography as a radiopaque medium to visualize the urinary tract during diagnostic imaging procedures .

The metabolism of iodohippuric acid I-123 involves several key reactions:

  • Dealkylation: The compound undergoes dealkylation to form p-iodoamphetamine.
  • Deamination: This step produces p-iodophenylacetone, which is further degraded.
  • Oxidative Degradation: Leads to the formation of p-iodobenzoic acid.
  • Conjugation with Glycine: The final product of metabolism is p-iodohippuric acid, which is excreted through the kidneys .

These reactions illustrate the compound's biochemical pathways and its eventual clearance from the body.

The synthesis of iodohippuric acid I-123 typically involves the following steps:

  • Starting Materials: The process begins with m-iodobenzoic acid and glycine.
  • Schotten-Baumann Reaction: M-iodobenzoyl chloride reacts with glycine in the presence of a base (e.g., sodium hydroxide) to form m-iodohippuric acid.
  • Isotopic Labeling: The final step involves isotopic exchange between inactive iodohippuric acid and radioactive iodine (I-123), resulting in the labeled compound .

This method allows for high yields of the radioactive form required for clinical applications.

Iodohippuric acid I-123 is primarily used in:

  • Renal Imaging: It serves as a radiotracer for assessing kidney function and blood flow.
  • Diagnostic Studies: The compound aids in diagnosing urinary tract obstructions and evaluating renal pathologies .

Its application in nuclear medicine has been pivotal for non-invasive diagnostic techniques.

Studies have shown that iodohippuric acid I-123 interacts with various biological systems during its metabolic pathway. It is primarily eliminated via urine, with a small fraction metabolized to m-iodohippuric acid and free radioiodide . Understanding these interactions is crucial for optimizing its use in clinical settings and minimizing potential side effects.

Several compounds share structural or functional similarities with iodohippuric acid I-123. Here are some notable examples:

Compound NameMolecular FormulaKey Uses
P-AminohippuranC9H10N2O3Renal function assessment
M-Iodohippuric AcidC9H8INO3Kidney imaging, similar metabolic pathway
Iodohippurate Sodium I-123C9H7INNaO3Diagnostic aid in determining renal function
Iobenguane Sulfate I-123C16H22I2N6O4SImaging adrenergically innervated tissues

Uniqueness of Iodohippuric Acid I-123

Iodohippuric acid I-123 stands out due to its specific application in renal imaging and its unique metabolic pathway, which allows for effective visualization of kidney function compared to other compounds like p-aminohippuran or iodohippurate sodium I-123. Its ability to be labeled with radioactive iodine enhances its utility as a diagnostic tool in nuclear medicine .

Nucleophilic halogen exchange reactions represent a fundamental approach for incorporating iodine-123 into iodohippuric acid structures [1]. The mechanism proceeds through a nucleophilic substitution reaction where radioactive iodide anions replace existing halogen atoms in precursor molecules [2]. This approach is particularly effective for radioiodination when the substrate contains electron-withdrawing groups and appropriate leaving groups such as nonradioactive iodine, bromine, or chlorine [1].

The isotopic exchange reactions of radioiodine follow second-order kinetics, with the reaction rate dependent on both the concentration of the iodohippuric acid isomer and the radioiodine as iodide ion [3]. Research has demonstrated that the isotopic exchange reactions of radioiodine as iodine-125 for iodine-127 of ortho- and para-iodohippuric acid isomers occur more rapidly than meta-iodohippuric acid isomer [3]. The specific rate constants for ortho-, meta-, and para-iodohippuric acid isomers were found to be 0.8034, 0.698, and 0.933 mol⁻¹ min⁻¹ at 120°C, respectively [3].

Experimental Conditions and Optimization

The nucleophilic halogen exchange process requires careful optimization of reaction parameters [4]. The labeling of ortho-iodohippuric acid with iodine-123 has been investigated using several methods with the objective of producing a simple one-step kit preparation [4]. The requirements for the final product include high labeling efficiency and high radiochemical purity [4]. Copper sulfate pentahydrate has been identified as an effective catalyst for this reaction, providing promising preliminary results [4].

The optimal conditions for nucleophilic exchange reactions typically involve controlling pH, mass of copper sulfate pentahydrate, volume of sodium hydroxide containing the iodine-123, reaction temperature, and time [4]. Studies have shown that an excess of sodium hydroxide concentration up to 0.1 M inhibited the yield of the isotopic exchange reaction to less than 75% [3]. Good radiochemical yields were obtained at 0.03 M sodium hydroxide concentration [3].

Molten Medium Exchange Reactions

The isotopic exchange reaction can be conducted in molten media using ammonium acetate as a facilitating agent [3]. The radiochemical yield of ortho-, meta-, and para-iodine-125 iodohippuric acid isomers increased linearly from approximately 82%, 79.4%, and 86% to 98.2%, 97.3%, and 98.3% upon increasing ammonium acetate from 5 to 25 mg, respectively [3]. The observed increase in radiochemical yield is attributed to the in situ thermal decomposition of ammonium acetate, rendering the final pH of the reaction mixture on the acidic side required to perform the isotopic exchange reaction [3].

Catalytic Labeling Techniques: Copper(I)-Mediated Reductive Assisted Synthesis

Copper(I)-mediated radioiodination has emerged as a highly effective method for synthesizing iodine-123 labeled compounds [5] [6]. This approach utilizes copper complexes to facilitate the incorporation of radioiodine through nucleophilic substitution mechanisms [5]. The copper-mediated radioiodination of organoboronic precursors with radioiodides represents a promising method that demonstrates great potential and scope for radiolabeling [5].

Mechanistic Considerations

The copper-mediated approach involves several key mechanistic steps including oxidative addition followed by halogen exchange and reductive elimination [7]. The rate and equilibrium constants for both the oxidative addition and reductive elimination are the main factors to be considered for the overall halogen exchange to proceed [7]. Single electron transfers can also be operative, where the metal reduces the starting aryl halide, triggering the cleavage of the carbon-halogen bond [7].

Recent developments have identified specific copper precatalysts that facilitate highly effective radioiodination reactions [8]. The discovery of [Copper(acetate)(phenanthroline)₂]acetate as an active precatalyst has allowed radioiodination using 1-2 mol% loadings at room temperature with reaction times of only 10 minutes [8]. This precatalyst generates radioiodinated products more cleanly from aryl boronic acids compared to other methods [9].

Optimization Parameters for Copper-Catalyzed Systems

The efficiency of copper-mediated radioiodination depends on several critical parameters [6]. Temperature control is essential, as the reaction can be performed at room temperature when using optimized catalyst systems [8]. The catalyst loading can be reduced to as low as 1-2 mol% while maintaining excellent radiochemical conversions [9]. The reaction time has been successfully reduced to 10 minutes under optimal conditions [8].

Large-scale copper-mediated radioiodination requires specific modifications to overcome practical challenges [5]. The bulk water must be removed under a flow of inert gas at 110°C, and the strong base such as sodium hydroxide must be neutralized with an acid such as pyridinium para-toluenesulfonate or para-toluenesulfonic acid [5]. Radiochemical conversions are significantly improved after neutralization of the base, and the addition of additional acids is tolerated and favorable for the reactions [5].

Optimization of Specific Activity: Temperature and Reductant Concentration Effects

The optimization of specific activity in radioiodination reactions requires careful control of temperature and reductant concentration parameters [10]. Temperature effects play a crucial role in determining the efficiency of radioiodination processes [10]. The reaction conditions have been optimized by varying pH, concentration of tin(II) salt, ascorbic acid, copper(I) chloride, and reaction temperature [10].

Temperature Dependencies

Temperature optimization studies have demonstrated significant effects on radiochemical yields [11]. Research has shown that reaction proceeds within 10 minutes at room temperature (20-25°C) for certain radioiodination procedures [11]. The effect of temperature ranging from 25°C to 120°C on the radiochemical yield has been systematically investigated [3]. Higher temperatures generally improve reaction rates but may also lead to increased side reactions and decomposition products [11].

The activation energy of the isotopic exchange reaction has been determined for different iodohippuric acid isomers [3]. The activation energy values were found to equal 10.01, 10.11, and 9.92 kcal mol⁻¹ for ortho-, meta-, and para-iodohippuric acid, respectively, at 120°C in molten ammonium acetate [3]. These data correlate well with the sequence of specific rate constants for the radioiodination reaction [3].

Reductant Concentration Effects

The concentration of reducing agents significantly influences the radioiodination efficiency and specific activity [10]. Ascorbic acid concentration has been identified as a critical parameter affecting the labeling yield [10]. Studies have shown that at low amounts of chloramine-T (10 μg), the radiochemical yield was low at 68.9%, while a high radiochemical yield of 95.5% was achieved by increasing the amount of chloramine-T to 250 μg [11].

The effect of oxidizing agent concentration on radioiodination yields has been systematically studied [11]. Increasing the chloramine-T amount above 250 μg led to a decrease in the iodination yield, which may be attributed to the formation of undesirable oxidative byproducts such as chlorination [11]. Consequently, 250 μg of chloramine-T is recommended to avoid the formation of byproducts and obtain high labeling yields [11].

Substrate Concentration Optimization

The dependence of radiochemical yield on substrate concentration represents another critical optimization parameter [11]. Research has demonstrated that the reaction was performed at different precursor amounts ranging from 10-200 μg [11]. The radiochemical yield was only 80% at 10 μg precursor concentration [11]. As the precursor concentration increased, the labeling yield increased to 96.5% when 100 μg of precursor was used [11]. This improvement in yield is attributed to the fact that sufficient precursor is required to capture the generated iodonium ion, resulting in maximum yield achievement [11].

Impurity Profiles: Identification of 2-Iodobenzoic Acid and Free Radioiodide

The radiochemical purity of iodohippuric acid preparations is critically important for clinical applications, as radioactive impurities can significantly affect biodistribution and radiation dosimetry [12]. Three different radioactive impurities have been consistently identified in all hippuran samples: free radioiodide, an unknown radiochemical impurity, and labeled ortho-iodobenzoic acid [12].

Free Radioiodide Impurities

Free radioiodide represents the most significant radiochemical impurity in iodohippuric acid preparations [12]. The amount of free iodide varies considerably between different manufacturers and preparation methods [12]. Quality control studies have revealed considerable differences during storage, with the lowest amount of free iodide being 0-0.6% in preparations from one manufacturer, while the highest amount was 0.8-4.6% in samples from another manufacturer [12].

The formation of free radioiodide occurs through two primary mechanisms: residues from manufacturing processes and decay products due to in vitro instability [12]. Since ortho-iodohippuric acid is labeled with radioiodine by isotope exchange, residual free iodide can remain from incomplete purification [12]. Additionally, radiolytic decomposition during storage leads to progressive increase in free iodide content [12].

2-Iodobenzoic Acid Formation and Identification

Labeled ortho-iodobenzoic acid formation results from impurities in the initial material ortho-iodohippuric acid or from decomposition processes [12]. This impurity can be effectively separated and identified using thin layer chromatography methods [12]. The separation technique is sensitive to various radioactive substances including free iodide, hippuran, ortho-iodobenzoic acid, glycyl hippuran, and unknown impurities [12].

The chromatographic analysis reveals that the iodide impurity remains at the origin (Rf=0), while the radiopharmaceutical achieves an Rf value of approximately 0.4 [12]. Ortho-iodobenzoic acid migrates near the solvent front with Rf values of 0.8 to 0.9 [12]. An unknown radiochemical impurity reaches Rf values of 0.5 to 0.7 [12].

Temporal Stability and Impurity Development

The amount of radiochemical impurities consists of both the initial amount at the time of manufacturing and the amount induced by decomposition during storage [12]. Decomposition has been observed in all hippuran preparations from times of receipt to expiration dates [12]. For example, in one product, the percent values of free radioiodide, unknown radiochemical impurity, and labeled ortho-iodobenzoic acid increase over a time period of 34 days [12].

Time PointFree Iodide (%)Hippuran (%)Unknown Impurity (%)o-Iodobenzoic Acid (%)
+6 days0.38 ± 0.0298.48 ± 0.080.73 ± 0.060.41 ± 0.04
+26 days1.15 ± 0.0497.47 ± 0.050.94 ± 0.050.44 ± 0.03
+40 days2.76 ± 0.2295.27 ± 0.051.56 ± 0.180.41 ± 0.04

The decomposition of iodine-131 hippuran may be attributed to radiation absorbed in most cases [12]. Free iodide can be split from labeled hippuran due to radiolysis of water and the reaction of products with the labeled hippuran [12]. As the energy of ionizing radiation is absorbed in a diluted solution, this is primarily due to interaction with solvent molecules that are excited or decomposed during this process [12].

Analytical Methods for Impurity Detection

Advanced analytical methods have been developed for comprehensive impurity profiling [12]. Thin layer chromatography using specific mobile phases enables the identification of multiple radiochemical impurities in addition to the main product [12]. The separation method utilizes cellulose plates for proving the absence of iodide activity and silica-gel plates for separating meta-iodohippuric acid from meta-iodobenzoic acid and iodide ions [13].

Thin-layer chromatography represents the cornerstone analytical method for radiochemical purity determination of iodohippuric acid I-123, as mandated by the European Pharmacopoeia monograph for Sodium Iodohippurate I-123 Injection [1]. The validation procedures encompass comprehensive parameters including specificity, precision, accuracy, and robustness, ensuring reliable detection and quantification of radiochemical impurities that may arise during synthesis, storage, or handling.

The TLC validation protocol employs silica gel GF254 plates as the stationary phase, providing optimal separation characteristics for the target compound and its potential impurities [1]. The test solution preparation involves dissolving 1 gram of potassium iodide in 10 milliliters of water, subsequently adding 1 volume of this solution to 10 volumes of the preparation under examination, with utilization required within 10 minutes of mixing to prevent degradation [1]. This preparation methodology ensures adequate radioactive concentration for detection while maintaining chemical stability during analysis.

Retention factor standardization represents a fundamental aspect of TLC validation for iodohippuric acid I-123, ensuring reproducible identification and quantification of radiochemical impurities. The European Pharmacopoeia establishes specific retention factor values for the primary impurities encountered in iodohippuric acid I-123 preparations, with Impurity C (123I-iodine) exhibiting a retention factor of 0 and Impurity D (2-iodobenzoic acid) demonstrating a retention factor of 1 [1]. These standardized values provide reference points for analytical validation and routine quality control procedures.

The retention factor of 0 for Impurity C (free 123I-iodine) indicates that this impurity remains at the application point during chromatographic development, reflecting its high polarity and strong interaction with the polar silica gel stationary phase [1]. This behavior is consistent with the ionic nature of iodide ions, which exhibit minimal partitioning into the nonpolar mobile phase components. The standardization of this retention factor ensures that any free iodide present as a radiochemical impurity can be reliably detected and quantified at the origin of the chromatographic plate.

Impurity D (2-iodobenzoic acid) exhibits a retention factor of 1, indicating migration with the solvent front during chromatographic development [1]. This behavior reflects the nonpolar character of the iodobenzoic acid molecule, which partitions preferentially into the organic components of the mobile phase system. The standardization of this retention factor facilitates identification of this synthetic impurity, which may arise from incomplete coupling reactions or side reactions during the radioiodination process.

The retention factor for the target compound, 2-[123I]iodohippuric acid, is established relative to the reference solution containing the same compound, ensuring consistent identification across different analytical runs [1]. This relative retention approach compensates for minor variations in mobile phase composition, temperature, or humidity that might affect absolute retention times. The standardization protocol requires that the target compound retention factor falls within ±5% of the established reference value to ensure analytical validity.

Validation of retention factor precision requires demonstration of repeatability and intermediate precision according to International Council for Harmonisation guidelines. Studies have shown that retention factor relative standard deviation values should not exceed 2% for acceptable analytical performance [4]. The retention factor standardization protocol incorporates system suitability testing to verify that chromatographic conditions remain within acceptable parameters throughout the analytical sequence.

Long-Term Stability Studies: Radiolysis Mitigation Strategies

Long-term stability studies for iodohippuric acid I-123 focus extensively on radiolysis mitigation strategies, as the energetic decay of the radioactive iodine-123 nucleus generates free radicals and reactive species that can lead to molecular decomposition and loss of radiochemical purity. The primary radiolysis products from aqueous solutions include hydroxyl radicals, solvated electrons, and hydrogen radicals, all of which can interact with the iodohippuric acid molecule to cause deiodination, oxidation, or structural fragmentation [7]. Effective mitigation strategies are essential to maintain product quality throughout the intended shelf-life period.

Ethanol represents one of the most widely utilized radiolysis mitigation agents for iodine-123 labeled radiopharmaceuticals, functioning as an effective radical scavenger through its rapid reaction with hydroxyl radicals and solvated electrons [7]. Research has demonstrated that ethanol concentrations as low as 0.3% volume/volume can significantly improve radiochemical stability, with one study showing maintenance of 94% radiochemical purity compared to 86% in ethanol-free formulations after 10 hours of storage [7]. The mechanism involves ethanol's preferential reaction with radiolytic species, preventing their interaction with the target radiopharmaceutical molecule.

Gentisic acid (2,5-dihydroxybenzoic acid) has emerged as a highly effective antioxidant for radioiodinated compounds, with particular efficacy demonstrated for iodine-123 labeled radiopharmaceuticals [8] [5]. This phenolic compound functions through multiple mechanisms including direct radical scavenging, metal chelation, and regeneration of other antioxidants present in the formulation. Studies have shown that gentisic acid concentrations in the range of 0.1 to 1.0 milligrams per milliliter provide optimal protection against radiolytic degradation while maintaining biocompatibility for intravenous injection [7].

The specific application of ortho-iodohippuric acid as a self-stabilizing agent represents an innovative approach to radiolysis mitigation in iodohippuric acid I-123 formulations. Research has demonstrated that addition of 1 milligram per milliliter of non-radioactive ortho-iodohippuric acid to the formulation significantly reduces deiodination during autoclaving and subsequent storage [9]. This approach provides the advantage of using a chemically identical stabilizer that does not introduce foreign substances into the radiopharmaceutical preparation.

Ascorbic acid and its sodium salt represent additional radiolysis mitigation options, particularly when used in combination with gentisic acid to achieve synergistic antioxidant effects [7]. The combination approach capitalizes on the ability of ascorbic acid to regenerate gentisic acid from its oxidized forms, maintaining the antioxidant capacity of the formulation over extended periods. Commercial radiopharmaceutical products such as Lutathera and Pluvicto utilize this combination approach, with gentisic acid concentrations of 0.39-0.63 milligrams per milliliter and ascorbic acid or sodium ascorbate concentrations of 2.8-50 milligrams per milliliter [7].

Temperature control represents a fundamental aspect of radiolysis mitigation, as elevated temperatures accelerate both radiolytic processes and chemical degradation reactions. Standard pharmaceutical practice involves storage of iodohippuric acid I-123 at refrigerated temperatures (2-8°C) to minimize molecular motion and reduce the probability of radical-mediated reactions [1]. However, the relatively short half-life of iodine-123 (13.2 hours) necessitates room temperature storage for practical clinical use, requiring more robust chemical stabilization approaches.

Nitrogen atmosphere storage and handling represent additional strategies for radiolysis mitigation, particularly during manufacturing and packaging operations. The inert atmosphere prevents oxygen-mediated secondary reactions that can amplify radiolytic damage and lead to formation of additional reactive species [10]. However, practical implementation of this approach in clinical settings is limited due to packaging and handling constraints.

The optimization of radiolysis mitigation strategies requires careful consideration of the specific storage conditions, intended shelf-life, and radioactivity concentration of the final product. Higher activity concentrations necessitate more aggressive stabilization approaches due to increased radiolytic burden, while longer intended storage periods require selection of stabilizers with appropriate kinetic characteristics to maintain effectiveness over the entire shelf-life period. Comprehensive stability studies incorporating accelerated aging conditions, stress testing, and real-time monitoring provide the data necessary to establish appropriate formulation parameters and storage specifications for clinical use.

Data Tables

Study/MethodRadiochemical Purity (%)Method/ConditionsReference
High Performance Liquid Chromatography Method (Reversed-phase)99.1 ± 0.2Methanol:0.1M acetic acid (30:70), pH 4.0Citation 1 (PubMed 6121025) [2]
Thin Layer Chromatography Method (Standard)98.3 ± 0.2TLC silica gel, mobile phase not specifiedCitation 1 (PubMed 6121025) [2]
European Pharmacopoeia Specification≥96.0TLC with water:glacial acetic acid:butanol:toluene (1:4:20:80)Citation 7 (European Pharmacopoeia) [1]
Commercial 123I-R91150 (24h after synthesis)>96.0High Performance Liquid Chromatography after purification and autoclavingCitation 31 (JNM 2006) [9]
Autoclaved 123I-R91150>96.0With ortho-iodohippuric acid stabilizerCitation 31 (JNM 2006) [9]
Commercial Products (At receipt)92.9-94.5At reconstitution/receiptCitation 4 (JNM 2009) [11]
Commercial Products (4 hours after receipt)91.1-93.5Storage at room temperatureCitation 4 (JNM 2009) [11]
ParameterSpecificationSource
Thin Layer Chromatography PlateSilica gel GF254 plateEuropean Pharmacopoeia [1]
Mobile Phase CompositionWater:Glacial acetic acid:Butanol:Toluene (1:4:20:80 v/v/v/v)European Pharmacopoeia [1]
Application Volume10 μLEuropean Pharmacopoeia [1]
Development Path12 cmEuropean Pharmacopoeia [1]
Development TimeApproximately 75 minutesEuropean Pharmacopoeia [1]
Detection MethodUltraviolet light at 254 nm and radioactivity distributionEuropean Pharmacopoeia [1]
Retention Factor Value - Impurity C (123I-iodine)Rf = 0European Pharmacopoeia [1]
Retention Factor Value - Impurity D (2-iodobenzoic acid)Rf = 1European Pharmacopoeia [1]
Acceptance Criteria - Main Compound≥96%European Pharmacopoeia [1]
Acceptance Criteria - Impurity C≤2%European Pharmacopoeia [1]
Acceptance Criteria - Impurity D≤2%European Pharmacopoeia [1]
Study TypeConditions/ParametersResults/FindingsReference/Source
Long-term Stability (Commercial Products)At receipt/reconstitution92.9-94.5% radiochemical purityCitation 4 (JNM 2009) [11]
Long-term Stability (Commercial Products)4 hours after receipt91.1-93.5% radiochemical purityCitation 4 (JNM 2009) [11]
pH Stability RangeBiocompatible pH rangepH 3.5-8.5 (European Pharmacopoeia)Citation 7 (European Pharmacopoeia) [1]
Storage TemperatureRoom temperature storageAcceptable for 20 hoursCitation 7 (Netherlands Guidelines) [1]
Shelf Life (Kit)Activity reference time20 hours post-activity referenceCitation 7 (Netherlands Guidelines) [1]
Radiolysis Mitigation - EthanolRadical scavenger (0.3 vol%)94% radiochemical purity maintained vs 86% withoutCitation 17 (PMC 2023) [7]
Radiolysis Mitigation - Gentisic AcidAntioxidant (0.1M concentration)Effective for preventing radiolytic degradationCitation 17 (PMC 2023) [7]
Radiolysis Mitigation - ortho-Iodohippuric AcidStabilizer (1 mg/mL diluent)Prevents deiodination during transport/autoclavingCitation 31 (JNM 2006) [9]
Autoclave StabilityHigh temperature sterilizationRadiochemical purity >96% maintained after sterilizationCitation 31 (JNM 2006) [9]

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

300.95601 g/mol

Monoisotopic Mass

300.95601 g/mol

Heavy Atom Count

14

UNII

G4586WF35M

Dates

Last modified: 08-10-2024

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